4-(Heptyloxy)-3-methoxybenzaldehyde
Description
4-(Heptyloxy)-3-methoxybenzaldehyde is a vanillin derivative synthesized by alkylation of vanillin with 1-bromoheptane in dimethylformamide (DMF) . Its structure features a heptyloxy group (-O(CH₂)₆CH₃) at the para position and a methoxy group (-OCH₃) at the meta position relative to the aldehyde functional group. Characterization via ¹H/¹³C NMR, FTIR, and mass spectrometry confirms its purity and structural integrity . The compound’s extended alkyl chain enhances lipophilicity, making it suitable for studies in drug delivery, antimicrobial agents, and materials science.
Properties
CAS No. |
5438-59-5 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-heptoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-14-9-8-13(12-16)11-15(14)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
InChI Key |
ICALILSAQCFUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The heptyloxy chain increases hydrophobicity compared to shorter (pentyloxy) or aromatic (benzyloxy) substituents, influencing membrane permeability in drug design .
- Steric Effects : Bulky groups like tert-butoxy hinder reactivity in nucleophilic substitutions, whereas linear chains (heptyloxy) favor flexibility and receptor interactions .
Antimicrobial Activity
- 4-(Heptyloxy)-3-methoxybenzaldehyde derivatives exhibit moderate antimicrobial activity, likely due to their ability to disrupt microbial membranes via hydrophobic interactions .
- In contrast, 4-(benzyloxy)-3-methoxybenzaldehyde derivatives show weaker DNA-binding affinity, attributed to steric hindrance from the benzyl group .
Anticonvulsant Activity
- Triazole derivatives containing heptyloxy groups (e.g., 3-hexyloxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole) demonstrate enhanced anticonvulsant activity compared to shorter-chain analogs. The heptyloxy group improves receptor binding by increasing molecular flexibility and lipid bilayer penetration .
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : Longer chains (e.g., heptyloxy) enhance lipophilicity and bioavailability but may reduce aqueous solubility .
- Substituent Position : Methoxy groups at C3 stabilize the aldehyde via resonance, while para-alkoxy groups dictate steric and electronic interactions with biological targets .
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